

What is (2R)-Octyl-alpha-hydroxyglutarate and its function

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Compound of Interest

Compound Name: (2R)-Octyl-alpha-hydroxyglutarate

CAS No.: 1391194-67-4

Cat. No.: B570664

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Technical Whitepaper: (2R)-Octyl- α -Hydroxyglutarate Subtitle: A Surrogate System for Modeling Oncometabolic Reprogramming in Vitro

Executive Summary

(2R)-Octyl- α -hydroxyglutarate (Octyl-2-HG) is a synthetic, cell-permeable ester derivative of the oncometabolite (2R)-2-hydroxyglutarate (D-2-HG). It serves as a critical chemical tool in oncology and metabolic research, designed to bypass the poor membrane permeability of the polar 2-HG molecule. By delivering high intracellular concentrations of (2R)-2-HG, this compound allows researchers to model the epigenetic and metabolic sequelae of isocitrate dehydrogenase (IDH) mutations without the requirement of genetic engineering.

This guide details the physicochemical properties, mechanism of action, validated experimental protocols, and critical data interpretation frameworks for utilizing Octyl-2-HG in drug discovery and basic research.

Part 1: Chemical Architecture & Mechanism of Action

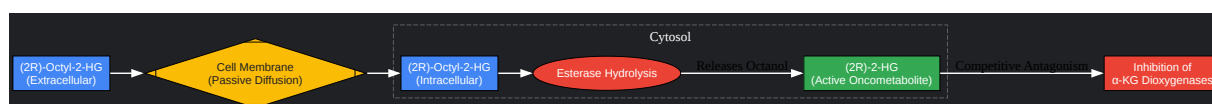
The "Trojan Horse" Delivery System

Endogenous 2-hydroxyglutarate is a dicarboxylic acid with high polarity at physiological pH, rendering it incapable of passively diffusing across the lipid bilayer. Octyl-2-HG masks one of the carboxyl groups with an octyl ester, significantly increasing lipophilicity (LogP).

- Compound Name: (2R)-Octyl- α -hydroxyglutarate[1][2][3][4][5]
- Synonyms: (2R)-Octyl-2-HG, Octyl-D-2-HG[1][4][6]
- CAS Number: 1391194-67-4[2][3][5]
- Molecular Weight: 260.33 g/mol [5][6]

Intracellular Activation Pathway

Upon entering the cytosol, Octyl-2-HG functions as a pro-drug. It is rapidly cleaved by ubiquitous intracellular esterases (e.g., carboxylesterases), releasing the active (2R)-2-HG metabolite and non-toxic octanol. This results in intracellular accumulation of (2R)-2-HG at millimolar levels, mimicking the metabolic state of IDH1/2-mutant tumors.



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Figure 1: Mechanism of cellular entry and activation. The octyl ester facilitates permeation, followed by enzymatic cleavage to release the active inhibitor.

Part 2: Biological Impact & Signaling Targets[4][7][8][9][10]

The released (2R)-2-HG acts as a competitive antagonist of α -ketoglutarate (α -KG), effectively poisoning enzymes that require α -KG as a co-substrate.[2][6]

Primary Enzymatic Targets

The following table summarizes the key epigenetic and metabolic regulators inhibited by (2R)-2-HG.

Target Family	Specific Enzymes	Biological Consequence
TET Dioxygenases	TET1, TET2, TET3	Hypermethylation of DNA. Inhibition prevents conversion of 5-mC to 5-hmC, leading to the CpG Island Methylator Phenotype (CIMP).
JmjC Histone Demethylases	KDM4A/C, KDM5	Histone Hypermethylation. Accumulation of repressive marks (e.g., H3K9me3) blocks differentiation and locks cells in a stem-like state.
Prolyl Hydroxylases	EGLN (PHD1-3)	Pseudohypoxia. Stabilization of HIF-1 α under normoxic conditions, promoting angiogenesis and metabolic shifts.
DNA Repair Enzymes	ALKBH2, ALKBH3	BRCAness. Impaired homologous recombination repair, sensitizing cells to PARP inhibitors.[7]

Enantiomer Specificity

It is critical to distinguish between the (2R) and (2S) forms.

- (2R)-Octyl-2-HG: Mimics the oncometabolite produced by IDH mutations.[4][6]
- (2S)-Octyl-2-HG: Mimics the metabolite produced under hypoxia or acidic pH (L-2-HG).

- Note: The (2S) enantiomer is often a more potent inhibitor of dioxygenases than the (2R) form, but (2R) is the clinically relevant species in IDH-mutant gliomas and AML.

Part 3: Experimental Protocols

Preparation and Storage

- Solvent: DMSO (Dimethyl sulfoxide).
- Stock Concentration: Prepare a 100 mM stock solution.
 - Calculation: Dissolve 26 mg of Octyl-2-HG in 1 mL of anhydrous DMSO.
- Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles as ester bonds are susceptible to hydrolysis over time.
- Stability Check: Verify integrity by LC-MS if the stock is older than 6 months.

Cell Treatment Workflow

This protocol is designed to achieve intracellular 2-HG levels comparable to IDH1-R132H mutant cells (approx. 1–10 mM intracellularly).

Step 1: Cell Seeding

- Seed cells (e.g., HeLa, U87, MCF10A) at 30-40% confluence.
- Allow 24 hours for attachment.

Step 2: Treatment Preparation

- Working Concentration: 0.5 mM to 1.0 mM is the standard effective range.
- Vehicle Control: DMSO (match the volume added, typically <0.5%).
- Rescue Control: (Optional) Co-treat with Octyl- α -KG (1 mM) to compete with 2-HG and prove mechanism specificity.

Step 3: Incubation

- Acute Treatment (Signaling): 4–24 hours. (Best for HIF-1 α stabilization).
- Chronic Treatment (Epigenetics): 48 hours to 7 days.
 - Critical: For treatments >48 hours, replenish media with fresh compound every 2 days. Esters can hydrolyze spontaneously in culture media (pH 7.4), reducing potency.

Step 4: Washout (Optional)

- To test reversibility, wash cells 3x with PBS and replace with drug-free media.

Downstream Assays

- Epigenetic Profiling: Dot blot or Western blot for 5-hmC (reduction indicates TET inhibition) or H3K9me3 (increase indicates KDM inhibition).
- Metabolite Verification: Perform GC-MS or LC-MS on cell lysates to confirm intracellular accumulation of 2-HG and absence of the octyl ester (confirming hydrolysis).

Part 4: Data Interpretation & Troubleshooting

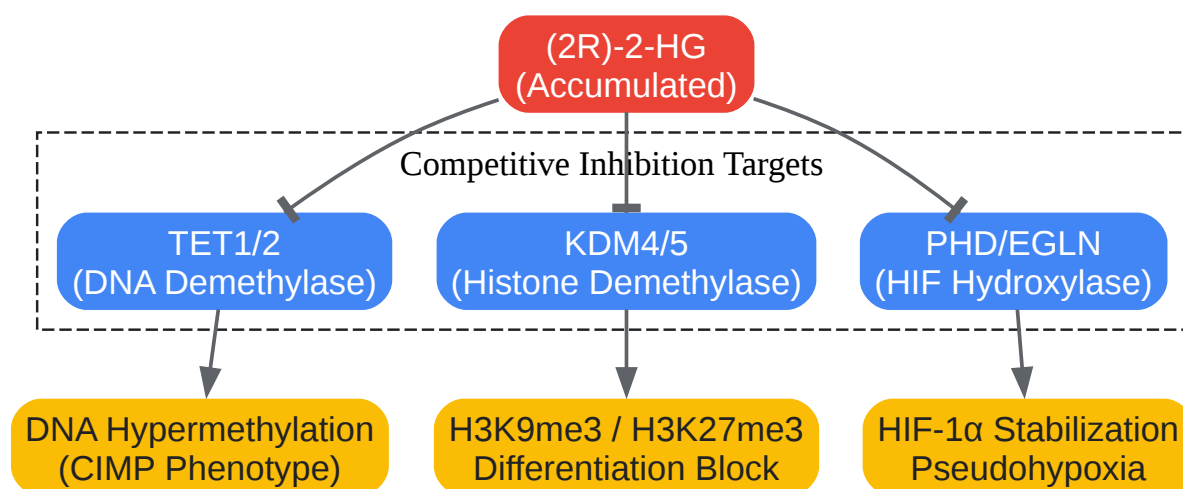
Distinguishing Artifacts from Biology

A common pitfall is toxicity derived from the "octyl" tail or the detergent-like properties of the ester at high concentrations.

- Toxicity Threshold: Do not exceed 2 mM unless necessary. High concentrations (>5 mM) can disrupt cell membranes.
- pH Shift: Hydrolysis releases acid. In poorly buffered media, this can lower pH. Monitor media color (phenol red) or use HEPES-buffered media.

Pathway Visualization

The following diagram illustrates the downstream signaling cascade activated by Octyl-2-HG treatment.



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Figure 2: Downstream signaling cascade. (2R)-2-HG inhibits dioxygenases, leading to epigenetic reprogramming and pseudohypoxia.

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